2-(Dimethylsilyl)pyridine
Overview
Description
2-(Dimethylsilyl)pyridine is a chemical compound with the molecular formula C7H11NSi and a molecular weight of 137.25 . It is a useful scaffold for a number of reactions including hydrosilylation, cross-coupling, and olefination .
Synthesis Analysis
2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives by reacting with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . It can also be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .
Molecular Structure Analysis
The molecular structure of 2-(Dimethylsilyl)pyridine is represented by the formula (C5H4N)Si(CH3)2H . It is a planar molecule that follows Huckel’s criteria for aromaticity .
Chemical Reactions Analysis
2-(Dimethylsilyl)pyridine is a useful scaffold for a number of reactions including hydrosilylation, cross-coupling, and olefination .
Physical And Chemical Properties Analysis
2-(Dimethylsilyl)pyridine has a density of 0.92 g/mL at 25 °C . Its boiling point is 175-178 °C at a pressure of 758 Torr . The refractive index is n20/D 1.499 . It is soluble in most common organic solvents .
Scientific Research Applications
Analytical Chemistry
Lastly, 2-(Dimethylsilyl)pyridine finds use in analytical chemistry as a derivatization agent. It can react with various functional groups, making them more volatile and suitable for analysis by techniques like gas chromatography. This is particularly useful in the quantification of trace compounds in complex mixtures.
Each of these applications leverages the unique chemical structure of 2-(Dimethylsilyl)pyridine , which combines the reactivity of the silyl group with the stability and coordination ability of the pyridine ring . The compound’s versatility makes it a valuable tool in a wide range of scientific research fields.
Mechanism of Action
Target of Action
It is known to be a useful scaffold for a number of reactions including hydrosilylation, cross-coupling, and olefination .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As a scaffold in various chemical reactions, it likely has diverse effects depending on the specific reaction context .
Action Environment
Like all chemical compounds, its behavior is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
properties
InChI |
InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNPHFYDOLOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476626 | |
Record name | 2-(Dimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylsilyl)pyridine | |
CAS RN |
21032-48-4 | |
Record name | 2-(Dimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dimethylsilyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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